molecular formula C19H19NO5S3 B416556 dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 296272-63-4

dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B416556
CAS No.: 296272-63-4
M. Wt: 437.6g/mol
InChI Key: QDKADDHHXVDBST-UHFFFAOYSA-N
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Description

Dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C19H19NO5S3 and its molecular weight is 437.6g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and possible mechanisms of action based on current research findings.

  • Molecular Formula : C27H25NO6S3
  • Molecular Weight : 555.68 g/mol
  • CAS Number : 296272-63-4
  • Structure : The compound features a quinoline moiety linked to a dithiole structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process often includes the formation of the dithiole ring and subsequent modifications to introduce the quinoline structure.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibitory Effects on Kinases : Research has shown that derivatives of dithiolo[3,4-c]quinoline can inhibit various kinases involved in cancer progression. In one study, certain compounds displayed IC50 values as low as 0.25μM0.25\mu M against NPM1-ALK and 0.36μM0.36\mu M against JAK3 . This suggests that the compound may possess similar or enhanced inhibitory effects against these targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related quinoline derivatives have demonstrated effectiveness against various bacterial strains:

CompoundActivityReference
Quinoline DerivativesModerate to high activity against Plasmodium falciparum
DithioloquinolinethionesSuperior antifungal activity compared to ketoconazole

These findings indicate that the compound may also serve as a potential antimicrobial agent.

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties as well. Related studies have shown that dithioloquinoline derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways . This suggests a possible mechanism for reducing inflammation and associated tissue damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The ability to inhibit specific kinases involved in cell signaling pathways is crucial for its antitumor effects.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate oxidative stress levels in cells, contributing to their anticancer and antimicrobial activities.
  • Apoptosis Induction : Evidence suggests that the compound may promote apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of 12 different derivatives of dithiolo[3,4-c]quinoline. Among these derivatives:

  • Compounds displayed dual-specific phosphatase inhibition with probabilities exceeding 50%, indicating their potential as therapeutic agents in treating multifactorial diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a dithiole core and a quinoline derivative. The presence of the methoxy group and thioxo moiety contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline and dithiole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its potential against breast cancer cells, demonstrating cytotoxic effects in vitro .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar frameworks have been designed as dual inhibitors targeting cholinesterases and monoamine oxidases, which are crucial in managing symptoms associated with Alzheimer's disease .

Antimicrobial Activity

Compounds with dithiole structures have also been reported to possess antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. The potential for dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate to act against various pathogens is an area of ongoing research.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The process often includes the formation of the dithiole ring followed by the introduction of the quinoline moiety through condensation reactions. Variations in the synthesis route can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Study: Anticancer Activity

In a study published in 2021, researchers synthesized a series of quinoline-based compounds and evaluated their anticancer properties against different cancer cell lines. One of the derivatives demonstrated significant inhibition of cell growth in breast cancer models, suggesting that modifications to the dithiole structure can enhance efficacy .

Case Study: Neuroprotective Agents

Another study focused on hybrid compounds combining quinoline and dithiocarbamate frameworks aimed at treating Alzheimer's disease. These compounds showed promising results in crossing the blood-brain barrier and inhibiting acetylcholinesterase activity, highlighting the therapeutic potential for neurodegenerative conditions .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectiveInhibits cholinesterases; crosses BBB
AntimicrobialDisrupts cell membranes; inhibits metabolismOngoing Research

Properties

IUPAC Name

dimethyl 2-(7-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c1-19(2)15(26)12(10-7-6-9(23-3)8-11(10)20-19)18-27-13(16(21)24-4)14(28-18)17(22)25-5/h6-8,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKADDHHXVDBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107383
Record name 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296272-63-4
Record name 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296272-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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